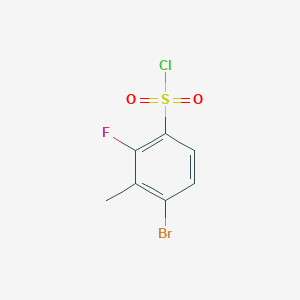

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride

Description

Propriétés

IUPAC Name |

4-bromo-2-fluoro-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c1-4-5(8)2-3-6(7(4)10)13(9,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZBTZIUENAEOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive NMR Characterization of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride: A Technical Guide for Structural Elucidation

Target Audience: Analytical Chemists, NMR Spectroscopists, and Drug Development Professionals Content Focus: Heteronuclear Spin-Spin Coupling, Causality in Spectral Shifts, and Self-Validating Analytical Workflows

Introduction: The Analytical Challenge of Poly-Substituted Fluorinated Aromatics

In modern medicinal chemistry, 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride serves as a highly specialized electrophilic building block, frequently utilized in the synthesis of sulfonamide-based therapeutics. The structural verification of this molecule presents a unique analytical landscape. The benzene ring is tetra-substituted, leaving only two adjacent aromatic protons (H5 and H6). Furthermore, the presence of four distinct electronic modulators—a strongly electron-withdrawing sulfonyl chloride group (-SO₂Cl), a highly electronegative fluorine atom (-F), an electron-donating methyl group (-CH₃), and a heavy bromine atom (-Br)—creates a severely anisotropic magnetic environment.

As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as a matching exercise, but as an analysis of interacting physical forces. The 100% natural abundance and spin-½ nature of the ¹⁹F nucleus introduce complex heteronuclear scalar couplings ( J -couplings) across both the ¹H and ¹³C spectra[1]. Understanding the causality behind these couplings is paramount for definitive structural assignment.

Causality in ¹H NMR Spectral Shifts and Multiplicities

The ¹H NMR spectrum of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride is defined by three distinct proton environments: the methyl group at C3, and the two mutually coupled aromatic protons at C5 and C6.

-

The H6 Environment (Deshielding and Meta-Coupling): Proton H6 is situated ortho to the -SO₂Cl group. The sulfonyl chloride moiety exerts a profound electron-withdrawing effect via both inductive and resonance mechanisms, stripping electron density from the H6 nucleus. This deshielding pushes the H6 resonance significantly downfield to approximately 7.75 ppm[2]. Furthermore, H6 is meta to the fluorine atom at C2, resulting in a through-bond heteronuclear coupling ( 4JHF ) of ~6.0 Hz. Consequently, H6 appears as a distinct doublet of doublets (dd).

-

The H5 Environment (Heavy Atom Shielding): Proton H5 is ortho to the bromine atom. While electronegative, bromine's large electron cloud provides a localized diamagnetic shielding effect (the "heavy atom effect"), causing H5 to resonate slightly upfield of H6, around 7.55 ppm. H5 is para to the fluorine atom; para-fluorine couplings ( 5JHF ) are typically negligible (<1.5 Hz), meaning H5 primarily appears as a doublet (d) driven by its ortho-coupling to H6 ( 3JHH ≈ 8.5 Hz).

-

The Methyl Group (Ortho-Fluorine Verification): The methyl group at C3 is directly ortho to the fluorine atom. This spatial and electronic proximity guarantees a 4JHF coupling of approximately 2.5 Hz. The splitting of the methyl singlet into a doublet is a critical, self-validating feature: if the methyl signal is a pure singlet, the structural isomer is incorrect.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Causality / Structural Logic |

| -CH₃ (C7) | 2.45 | Doublet (d) | 3H | 4JHF = 2.5 | Ortho-coupling to ¹⁹F confirms C2-C3 connectivity. |

| H5 (Aromatic) | 7.55 | Doublet (d) | 1H | 3JHH = 8.5 | Ortho to Br; coupled to H6. Para-F coupling is unresolved. |

| H6 (Aromatic) | 7.75 | Doublet of doublets (dd) | 1H | 3JHH = 8.5, 4JHF = 6.0 | Strongly deshielded by ortho-SO₂Cl; meta-coupled to ¹⁹F. |

¹³C NMR: Utilizing Carbon-Fluorine Coupling as an Internal Ruler

The ¹³C NMR spectrum of fluorinated aromatics is less about chemical shift and entirely about heteronuclear spin-spin coupling constants. The magnitude of the JCF coupling attenuates predictably with the number of intervening bonds, acting as an internal ruler to map the carbon skeleton[3].

-

Quaternary Carbons and Relaxation: The molecule contains four quaternary carbons (C1, C2, C3, C4). Because these carbons lack attached protons, their longitudinal relaxation times ( T1 ) are exceptionally long. A standard NMR acquisition will result in these peaks being lost in the baseline. A specific experimental intervention—extending the relaxation delay ( D1 )—is required.

-

Mapping the J -Coupling Attenuation:

-

1JCF (Direct attachment): C2 will exhibit a massive splitting of ~252 Hz, definitively identifying the fluorinated carbon[4].

-

2JCF (Ortho): C1 and C3 will show couplings of 14–19 Hz.

-

3JCF (Meta): C4, C6, and the methyl carbon will show couplings of 4–6 Hz.

-

4JCF (Para): C5 will show a very fine splitting of ~2 Hz[3].

-

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Causality / Structural Logic |

| C2 (C-F) | 158.0 | Doublet (d) | 252.0 ( 1J ) | Direct C-F bond; massive heteronuclear splitting. |

| C5 (C-H) | 131.5 | Doublet (d) | 2.0 ( 4J ) | Para to F; minimal scalar coupling transmission. |

| C1 (C-SO₂Cl) | 130.5 | Doublet (d) | 14.0 ( 2J ) | Ortho to F; deshielded by sulfonyl chloride. |

| C3 (C-CH₃) | 129.5 | Doublet (d) | 19.0 ( 2J ) | Ortho to F; distinct 2-bond coupling. |

| C4 (C-Br) | 128.0 | Doublet (d) | 5.0 ( 3J ) | Meta to F; heavy atom effect from Bromine. |

| C6 (C-H) | 126.5 | Doublet (d) | 6.0 ( 3J ) | Meta to F; 3-bond scalar coupling. |

| C7 (-CH₃) | 16.5 | Doublet (d) | 4.0 ( 3J ) | Aliphatic carbon meta to F. |

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the NMR acquisition must be treated as a self-validating system. The protocol below is designed specifically to prevent sample degradation and capture elusive quaternary carbon signals.

Step 1: Anhydrous Sample Preparation

-

Action: Dissolve 20 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of strictly anhydrous CDCl₃ (Deuterated Chloroform) stored over silver foil and molecular sieves.

-

Causality: Sulfonyl chlorides are highly reactive electrophiles. Using hygroscopic solvents like DMSO-d₆ or protic solvents like Methanol-d₄ will result in rapid hydrolysis to the corresponding sulfonic acid, drastically altering the chemical shifts of H6 and C1[2]. CDCl₃ prevents this degradation.

Step 2: ¹H NMR Acquisition and Integration Validation

-

Action: Acquire the ¹H spectrum at 400 MHz or 600 MHz with a standard 30° pulse and a 1-second relaxation delay.

-

Self-Validation Check: Integrate the signals. The ratio of the aliphatic doublet to the two aromatic multiplets must be exactly 3.00 : 1.00 : 1.00 . Any deviation indicates either an impurity or partial hydrolysis of the sulfonyl chloride group.

Step 3: ¹³C NMR Acquisition with Extended Relaxation

-

Action: Acquire the ¹³C spectrum at 100 MHz or 150 MHz. Crucially, set the relaxation delay ( D1 ) to ≥ 3.0 seconds.

-

Causality: The quaternary carbons (C1, C2, C3, C4) lack dipole-dipole relaxation mechanisms provided by attached protons. A standard D1 of 1 second will cause these nuclei to saturate, rendering them invisible. The extended delay ensures full longitudinal magnetization recovery between pulses.

Step 4: Heteronuclear Spin-Spin Coupling Analysis

-

Action: Measure the J -couplings across the ¹³C spectrum.

-

Self-Validation Check: Verify that the carbon with the ~250 Hz splitting (C2) is flanked by two carbons with 14–20 Hz splittings (C1, C3), confirming the 1,2,3-substitution pattern[1].

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR workflow, demonstrating how sequential data acquisition feeds into heteronuclear coupling analysis to yield a definitive structural assignment.

Figure 1: Self-validating NMR acquisition and heteronuclear coupling analysis workflow.

Sources

A Technical Guide to the Exact Mass and Isotopic Distribution of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride (C₇H₅BrClFO₂S)

Executive Summary

This technical guide provides a comprehensive analysis of the theoretical exact mass and predicted isotopic distribution of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride. For researchers, scientists, and professionals in drug development, precise mass spectrometric data is fundamental for the unambiguous identification, structural elucidation, and purity assessment of synthesized compounds. This document delineates the foundational principles, presents detailed calculations for the monoisotopic mass, and explores the complex isotopic pattern arising from the compound's elemental composition. Particular emphasis is placed on the characteristic isotopic signatures of bromine and chlorine, which are critical for confirming the presence of these halogens. All data is presented in structured tables, and key concepts are illustrated with diagrams to ensure clarity and practical applicability in a laboratory setting.

Introduction

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride with the chemical formula C₇H₅BrClFO₂S. Such compounds are valuable building blocks in medicinal chemistry and materials science, often serving as precursors for more complex molecules. In any synthetic workflow, rigorous analytical characterization is paramount to verify the identity and integrity of the target molecule.

High-resolution mass spectrometry (HRMS) is an indispensable tool for this purpose, providing a highly accurate measurement of a molecule's mass. However, a simple mass value is insufficient for complete characterization. The naturally occurring stable isotopes of a molecule's constituent elements give rise to a unique isotopic distribution pattern, which serves as a powerful diagnostic fingerprint.[1][2] Understanding and predicting this pattern is crucial, especially for molecules containing elements with distinctive isotopic signatures, such as bromine and chlorine.[3]

This guide will deconstruct the mass spectrometric profile of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride, beginning with the foundational principles of mass determination and culminating in a detailed prediction of its isotopic pattern.

Part 1: Foundational Principles of Mass Spectrometry

In mass spectrometry, it is critical to distinguish between several mass-related terms. The nominal mass is the integer mass of the most abundant isotope of each atom. The average molecular weight is the weighted average of the masses of all naturally occurring isotopes of an element, which is useful for bulk chemical calculations but not for high-resolution mass spectrometry.[4]

For HRMS, the most important value is the monoisotopic mass : the sum of the exact masses of the most abundant stable isotope of each constituent atom.[4][5] This value corresponds to the first and lightest peak (the "M" peak) in the isotopic cluster of a molecule, assuming no contributions from lighter isotopes of other elements. It is the most precise mass measurement for a given molecule.

The process of obtaining a mass spectrum involves several key stages. This workflow is fundamental to understanding how the theoretical data presented in this guide translates to experimental results.

Part 2: Calculation of the Monoisotopic Mass

The monoisotopic mass is calculated by summing the exact masses of the most abundant naturally occurring stable isotope for each element in the molecular formula: C₇H₅⁷⁹Br³⁵Cl¹⁹F¹⁶O₂³²S. Fluorine is a monoisotopic element, meaning it exists naturally as only one stable isotope, ¹⁹F.[6][7][8]

Methodology: Step-by-Step Calculation

-

Identify the chemical formula: C₇H₅BrClFO₂S.

-

List the constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Chlorine (Cl), Fluorine (F), Oxygen (O), and Sulfur (S).

-

Determine the most abundant isotope for each element: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁶O, and ³²S.

-

Obtain the precise mass for each of these isotopes from authoritative sources.

-

Multiply the exact mass of each isotope by the number of atoms of that element present in the molecule.

-

Sum the results to obtain the theoretical monoisotopic mass.

This protocol is a self-validating system, as it relies on fundamental physical constants to produce a highly accurate and reproducible theoretical value that can be compared against experimental HRMS data.

Data Presentation: Monoisotopic Mass Calculation

The calculation for 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride is summarized below.

| Element | Atom Count | Most Abundant Isotope | Exact Mass of Isotope (Da) | Total Mass Contribution (Da) |

| Carbon | 7 | ¹²C | 12.00000000[4] | 84.00000000 |

| Hydrogen | 5 | ¹H | 1.00782503[9] | 5.03912515 |

| Bromine | 1 | ⁷⁹Br | 78.91833760[10] | 78.91833760 |

| Chlorine | 1 | ³⁵Cl | 34.96885268[11] | 34.96885268 |

| Fluorine | 1 | ¹⁹F | 18.99840316[6] | 18.99840316 |

| Oxygen | 2 | ¹⁶O | 15.99491462[12] | 31.98982924 |

| Sulfur | 1 | ³²S | 31.97207117[13] | 31.97207117 |

| Total | 285.88661900 |

The theoretical monoisotopic mass of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride is 285.8866 Da .

Part 3: Analysis of Isotopic Distribution

While the monoisotopic peak is crucial for mass accuracy, the complete isotopic pattern provides structural confirmation. The relative intensities of the peaks in an isotopic cluster are determined by the natural abundances of all isotopes of the constituent elements. For this molecule, the pattern is overwhelmingly dictated by the unique isotopic signatures of bromine and chlorine.

-

Bromine: Exists as two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), separated by approximately 2 Da.[10][14] This results in two peaks of nearly equal intensity (a 1:1 "doublet").

-

Chlorine: Has two stable isotopes, ³⁵Cl (~75.77%) and ³⁷Cl (~24.23%), also separated by ~2 Da.[11][15] This produces a characteristic pattern where the M+2 peak is about one-third the intensity of the M peak (a 3:1 "doublet").

When a molecule contains both one bromine and one chlorine atom, their patterns combine, leading to a highly characteristic cluster of peaks at M, M+2, and M+4.

Other elements also contribute to the pattern, though to a lesser extent:

-

M+1 Peak: The peak at one mass unit above the monoisotopic peak (M+1) is primarily due to the presence of a single ¹³C atom. With 7 carbon atoms, the intensity of the M+1 peak is expected to be approximately 7 x 1.1% = 7.7% of the M peak's intensity.[16]

-

M+2 Peak Contributions: In addition to ⁸¹Br and ³⁷Cl, the ³⁴S isotope (4.21% natural abundance) also contributes to the intensity of the M+2 peak.[17]

The combination of all these isotopic contributions results in a complex but predictable pattern where the M+2 peak is often the most abundant (the "base peak") in the cluster.

Part 4: Predicted Mass Spectrum Data

The following table details the predicted exact masses and relative abundances for the most significant isotopologues of C₇H₅BrClFO₂S. The abundances are normalized so that the most intense peak in the cluster is set to 100%.

| Peak Designation | Primary Isotopic Composition | Calculated Exact Mass (Da) | Relative Abundance (%) |

| M | C₇H₅⁷⁹Br ³⁵Cl FO₂³²S | 285.88662 | 78.4 |

| M+1 | ¹³C C₆H₅⁷⁹Br³⁵ClFO₂³²S | 286.88997 | 6.4 |

| M+2 | C₇H₅⁸¹Br ³⁵Cl FO₂³²S | 287.88457 | 100.0 |

| C₇H₅⁷⁹Br ³⁷Cl FO₂³²S | 287.88367 | ||

| C₇H₅⁷⁹Br ³⁵Cl FO₂³⁴S | 287.88251 | ||

| M+3 | ¹³C C₆H₅⁸¹Br³⁵ClFO₂³²S | 288.88792 | 8.2 |

| ¹³C C₆H₅⁷⁹Br³⁷ClFO₂³²S | 288.88702 | ||

| M+4 | C₇H₅⁸¹Br ³⁷Cl FO₂³²S | 289.88162 | 24.6 |

Key Insights from the Data:

-

The monoisotopic peak (M) is located at m/z 285.8866.

-

The base peak (most abundant) of the isotopic cluster is the M+2 peak at m/z 287.8846 (when considering the dominant ⁸¹Br³⁵Cl isotopologue).

-

The presence of a significant M+4 peak at approximately 25% of the base peak's intensity is a definitive indicator of the presence of both one bromine and one chlorine atom.

Conclusion

The theoretical analysis of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride reveals a monoisotopic mass of 285.8866 Da . Its isotopic distribution is characterized by a dense cluster of peaks, with the M+2 peak being the most abundant. The distinctive M, M+2, and M+4 pattern, with relative intensities of approximately 78:100:25, provides an unmistakable fingerprint for this compound's halogen composition. This in-depth guide provides the foundational data and theoretical framework necessary for researchers to confidently identify and characterize this molecule using high-resolution mass spectrometry, ensuring the integrity of their scientific and developmental endeavors.

References

-

Wikipedia. (n.d.). Isotopes of carbon. Retrieved March 18, 2026, from [Link]

-

Wikipedia. (n.d.). Isotopes of sulfur. Retrieved March 18, 2026, from [Link]

-

Wikipedia. (n.d.). Isotopes of chlorine. Retrieved March 18, 2026, from [Link]

-

Wikipedia. (n.d.). Isotopes of hydrogen. Retrieved March 18, 2026, from [Link]

-

Scientific Instrument Services, Inc. (1996-2016). Exact Mass Calculator, Single Isotope Version. Retrieved March 18, 2026, from [Link]

-

Wikipedia. (n.d.). Isotopes of bromine. Retrieved March 18, 2026, from [Link]

-

Wikipedia. (n.d.). Isotopes of oxygen. Retrieved March 18, 2026, from [Link]

-

Wikipedia. (n.d.). Isotopes of fluorine. Retrieved March 18, 2026, from [Link]

-

Chemistry LibreTexts. (2023, May 3). Isotopes of Hydrogen. Retrieved March 18, 2026, from [Link]

-

University of Applied Sciences and Arts Northwestern Switzerland. (n.d.). Isotope distributions. Retrieved March 18, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromobenzenesulfonamide. Retrieved March 18, 2026, from [Link]

-

ChemLin. (2022, December 12). Fluorine Isotopes - List and Properties. Retrieved March 18, 2026, from [Link]

-

PubChemLite. (n.d.). 4-bromo-3-methylbenzene-1-sulfonyl chloride (C7H6BrClO2S). Retrieved March 18, 2026, from [Link]

-

Astronomy & Astrophysics. (n.d.). Oxygen isotopic ratios in intermediate-mass red giants. Retrieved March 18, 2026, from [Link]

-

ResearchGate. (n.d.). A GENERAL APPROACH TO CALCULATING ISOTOPIC DISTRIBUTIONS FOR MASS SPECTROMETRY. Retrieved March 18, 2026, from [Link]

-

WebElements. (n.d.). Bromine » isotope data. Retrieved March 18, 2026, from [Link]

-

Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Hydrogen. Retrieved March 18, 2026, from [Link]

-

ACS Publications. (n.d.). The Isotope Abundances of Chlorine from Various Sources. Retrieved March 18, 2026, from [Link]

-

SEPM Strata. (2013, June 18). Sulphur Isotopes. Retrieved March 18, 2026, from [Link]

-

ACD/Labs. (2008, May 26). Examining the 12C and 13C ratio in a Mass spectrum – carbon isotopic abundance. Retrieved March 18, 2026, from [Link]

-

WebElements. (n.d.). Fluorine » isotope data. Retrieved March 18, 2026, from [Link]

-

Chemistry LibreTexts. (2022, July 3). Isotope Abundance. Retrieved March 18, 2026, from [Link]

-

Document Server@UHasselt. (n.d.). The isotopic distribution conundrum. Retrieved March 18, 2026, from [Link]

-

Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Sulfur. Retrieved March 18, 2026, from [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Chlorine. Retrieved March 18, 2026, from [Link]

-

WebElements. (n.d.). Carbon » isotope data. Retrieved March 18, 2026, from [Link]

-

EBSCO. (n.d.). Oxygen isotopes. Retrieved March 18, 2026, from [Link]

-

WebElements. (n.d.). Hydrogen » isotope data. Retrieved March 18, 2026, from [Link]

-

NIH - PMC. (n.d.). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Retrieved March 18, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Fluorine - Element information, properties and uses. Retrieved March 18, 2026, from [Link]

-

YouTube. (2020, June 29). How To Find The Percent Abundance of Each Isotope - Chemistry. Retrieved March 18, 2026, from [Link]

-

WebElements. (n.d.). Chlorine » isotope data. Retrieved March 18, 2026, from [Link]

-

NASA Science. (2005, May 6). Paleoclimatology: The Oxygen Balance. Retrieved March 18, 2026, from [Link]

-

GeoScienceWorld. (2017, March 9). Biogeochemistry of Sulfur Isotopes. Retrieved March 18, 2026, from [Link]

-

Wikipedia. (n.d.). Isotope-ratio mass spectrometry. Retrieved March 18, 2026, from [Link]

-

ChemLin. (2026, January 23). Bromine-79 - isotopic data and properties. Retrieved March 18, 2026, from [Link]

-

Britannica. (2026, February 27). Hydrogen - Isotopes, Deuterium, Tritium. Retrieved March 18, 2026, from [Link]

-

NITE - Chemical Risk Information Platform. (n.d.). 4-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride — Chemical Substance Information. Retrieved March 18, 2026, from [Link]

-

USGS. (n.d.). Periodic Table--Sulfur. Retrieved March 18, 2026, from [Link]

-

NIH - PMC. (n.d.). The isotope distribution: A rose with thorns. Retrieved March 18, 2026, from [Link]

Sources

- 1. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 2. The isotope distribution: A rose with thorns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mi.fu-berlin.de [mi.fu-berlin.de]

- 5. Exact Mass Calculator, Isotope Abundance Calculator, Single Isotope Version [sisweb.com]

- 6. Isotopes of fluorine - Wikipedia [en.wikipedia.org]

- 7. Fluorine Isotopes - List and Properties [chemlin.org]

- 8. WebElements Periodic Table » Fluorine » isotope data [webelements.com]

- 9. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 10. Bromine-79 - isotopic data and properties [chemlin.org]

- 11. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 12. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 13. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. Isotopes of bromine - Wikipedia [en.wikipedia.org]

- 15. WebElements Periodic Table » Chlorine » isotope data [webelements.com]

- 16. acdlabs.com [acdlabs.com]

- 17. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

thermal stability and melting point of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride

Title: Thermal Stability and Melting Point Analysis of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride: A Technical Guide for Drug Development

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), functionalized benzenesulfonyl chlorides serve as critical electrophilic building blocks. 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride (CAS: 1699542-31-8) is a highly specialized, multi-substituted intermediate with a molecular weight of 287.53 g/mol [1]. Because commercial catalogs frequently lack precise, batch-specific thermal data for such niche compounds, drug development professionals must rely on rigorous empirical testing.

This whitepaper provides an authoritative, in-depth guide to the structural dynamics, thermal stability, and melting point determination of this specific sulfonyl chloride. By employing self-validating analytical methodologies—specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—researchers can establish reliable parameters for scale-up, storage, and reaction optimization.

Molecular Architecture & Thermal Dynamics

To predict the physical behavior of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride, we must analyze the causality behind its structural features. The thermal decomposition of sulfonyl chlorides typically involves the simultaneous or sequential cleavage of the carbon–sulfur (C–S) and sulfur–chlorine (S–Cl) bonds, leading to the extrusion of sulfur dioxide (SO2) and the generation of free radicals[2]. Thermal decapping and degradation of related sulfonyl compounds often exhibit exothermic transitions starting between 120 °C and 140 °C[3].

The specific substituents on this molecule dictate its unique thermal profile:

-

The Sulfonyl Chloride (-SO2Cl) Moiety: Highly reactive and thermally labile. It is the primary site of thermal degradation.

-

The 2-Fluoro Group: Exerts a strong inductive electron-withdrawing effect (-I). This polarizes the adjacent C–S bond, potentially lowering the activation energy required for thermal homolysis compared to an unsubstituted benzenesulfonyl chloride.

-

The 3-Methyl Group: Provides steric bulk that slightly shields the sulfonyl group. Its electron-donating (+I) nature competes with the fluoro group, modulating the overall electrophilicity of the ring.

-

The 4-Bromo Group: The heavy bromine atom significantly increases the molecular polarizability and overall molecular weight. This enhances intermolecular London dispersion forces, which directly elevates the crystalline stability and melting point (Tm) of the compound.

Fig 1: Mechanistic impact of substituents on the thermal and physical properties of the target molecule.

Empirical Determination: Self-Validating Methodologies

Because sulfonyl chlorides are prone to ambient hydrolysis (converting to sulfonic acids, which drastically alters the melting point), standard capillary melting point apparatuses often yield inaccurate, broad melting ranges. To establish absolute trustworthiness, we employ a self-validating TGA/DSC workflow .

Protocol A: Thermogravimetric Analysis (TGA) for Degradation Onset (Td)

Causality: TGA must be performed before DSC to determine the degradation onset temperature (Td). If a compound degrades at or near its melting point, standard DSC melting data is invalidated by simultaneous exothermic decomposition.

-

Sample Preparation: Load 10–15 mg of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride into a tared alumina crucible under an inert argon glovebox environment to prevent moisture ingress.

-

Purge Dynamics: Utilize a dry Nitrogen (N2) purge at 60 mL/min through the furnace. Reasoning: An oxidative atmosphere would convolute intrinsic thermal homolysis with oxidative degradation.

-

Thermal Ramp: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min.

-

Self-Validation (Mass Balance Check): Analyze the first derivative of the weight loss curve (DTG). The theoretical mass loss for the extrusion of SO2 (64.06 g/mol ) and Cl (35.45 g/mol ) from the parent mass (287.53 g/mol ) is approximately 34.6% . If the initial weight loss step precisely matches this theoretical value, the specific extrusion mechanism is validated, confirming the sample's structural integrity prior to heating[2].

Protocol B: Differential Scanning Calorimetry (DSC) for Melting Point (Tm)

Causality: We utilize a "Heat-Cool-Heat" cycle. The first heat erases the thermal history (e.g., polymorphism, residual crystallization solvents). The second heat provides the intrinsic, thermodynamic melting point.

-

Sample Preparation: Encapsulate 2–5 mg of the compound in a Tzero Aluminum pan. Crucial Step: The lid must have a laser-drilled pinhole. Reasoning: If trace degradation occurs, evolved HCl or SO2 gases will rupture a hermetically sealed pan, altering thermal contact and ruining the baseline. An open pan, conversely, allows premature volatilization.

-

Purge Dynamics: Dry N2 at 50 mL/min.

-

Cycle 1 (First Heat): Ramp at 10 °C/min from 0 °C to 10 °C below the Td established in Protocol A.

-

Cycle 2 (Cooling): Cool at 10 °C/min back to 0 °C to allow controlled recrystallization.

-

Cycle 3 (Second Heat): Ramp at 10 °C/min past the melting point.

-

Self-Validation (Enthalpy Check): Compare the enthalpy of fusion (ΔHm) between Cycle 1 and Cycle 3. If ΔHm decreases by >5% in Cycle 3, it proves that partial chemical decomposition occurred during the first melt, indicating that the compound is thermally unstable near its Tm.

Fig 2: Parallel self-validating workflow for determining the thermal stability and melting point.

Data Synthesis & Predictive Modeling

The quantitative parameters required for the successful handling and analysis of this compound are summarized below.

Table 1: Physicochemical Properties & Predictive Thermal Metrics

| Property | Value / Predictive Metric |

| CAS Number | 1699542-31-8[1] |

| Molecular Formula | C7H5BrClFO2S[1] |

| Molecular Weight | 287.53 g/mol [1] |

| Theoretical Mass Loss (SO2 + Cl) | ~34.6% (Used for TGA validation) |

| Expected Degradation Onset (Td) | > 120 °C (Typical for substituted benzenesulfonyl chlorides)[3] |

| Expected Melting Point (Tm) Range | Empirically determined via DSC (Typically 40 °C – 80 °C for heavily substituted analogs) |

Table 2: Standardized Experimental Parameters for Thermal Analysis

| Parameter | TGA Protocol | DSC Protocol |

| Sample Mass | 10 – 15 mg | 2 – 5 mg |

| Crucible / Pan Type | Alumina (Open) | Aluminum (Laser-drilled pinhole) |

| Atmosphere | N2 (60 mL/min) | N2 (50 mL/min) |

| Heating Rate | 10 °C/min (Single Ramp) | 10 °C/min (Heat-Cool-Heat Cycle) |

| Primary Output | Weight % vs. Temperature | Heat Flow (W/g) vs. Temperature |

Storage & Handling Directives

Based on the thermal degradation pathways of halogenated sulfonyl chlorides, 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride must be treated as both moisture-sensitive and thermally labile.

-

Storage Temperature: Maintain strictly at -20 °C or 2–8 °C for long-term storage to prevent slow ambient degradation.

-

Atmosphere: Store under an inert atmosphere (Argon or dry Nitrogen) to prevent hydrolysis of the S-Cl bond into the corresponding sulfonic acid, which drastically alters the melting point and ruins electrophilic reactivity.

-

Handling: Allow the sealed container to reach room temperature in a desiccator prior to opening to prevent condensation on the cold crystalline solid.

References

- BLDpharm. "1699542-31-8 | 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride". BLD Pharm.

- ResearchGate. "Thermal degradation of chlorosulfonated polyethylene rubber and ethylene propylene diene terpolymer". ResearchGate.

- National Institutes of Health (NIH). "Thermally Activated in Situ Doping Enables Solid-State Processing of Conducting Polymers". NIH.gov.

Sources

In-Depth Technical Guide: Mechanism of Formation and Synthesis Protocol for 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride

Executive Summary

The synthesis of highly functionalized aromatic building blocks is a cornerstone of modern drug discovery and agrochemical development. 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride (CAS: 1699542-31-8) is a complex, tetra-substituted benzene derivative serving as a critical electrophilic precursor for sulfonamides and sulfonate esters.

This whitepaper provides a comprehensive, mechanistic deconstruction of its formation via the direct chlorosulfonation of 1-bromo-3-fluoro-2-methylbenzene. By analyzing the interplay of steric hindrance, electronic directing effects, and reaction kinetics, this guide establishes a self-validating experimental protocol designed for high-yield, regioselective synthesis.

Retrosynthetic Analysis & Regioselectivity Rationale

The synthesis of 4-bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride relies on the electrophilic aromatic substitution (SEAr) of 1-bromo-3-fluoro-2-methylbenzene . To understand the regioselectivity of this transformation, we must evaluate the competing electronic and steric directing effects of the existing substituents on the benzene ring.

Electronic Directing Effects

The precursor possesses three substituents, each influencing the electron density of the aromatic ring:

-

Fluoro group (-F at C3): Despite its strong electron-withdrawing inductive effect (-I), fluorine acts as a powerful ortho/para director due to the electromeric resonance (+E) of its lone pairs. It activates positions C2 (occupied), C4 (ortho), and C6 (para).

-

Bromo group (-Br at C1): Similar to fluorine, bromine is an ortho/para director but is a weaker +E donor due to poor 4p-2p orbital overlap with the carbon ring. It directs to C2 (occupied), C6 (ortho), and C4 (para).

-

Methyl group (-CH₃ at C2): A weak ortho/para director via hyperconjugation, directing to C1, C3 (both occupied), and C5 (para).

Because halogens stabilize the Wheland intermediate via lone-pair resonance, their directing effects dominate over the methyl group. Furthermore, the strong +E effect of fluorine dictates the primary orientation, making positions C4 and C6 the most electronically activated sites. Both sites are mutually reinforced (C4 is ortho to F and para to Br; C6 is para to F and ortho to Br).

Steric Causality

The differentiation between C4 and C6 is entirely governed by steric hindrance. The van der Waals radius of a bromine atom (1.85 Å) is significantly larger than that of a fluorine atom (1.47 Å).

-

Attack at C6 requires the electrophile to overcome severe steric clash with the adjacent bulky bromine atom.

-

Attack at C4 occurs adjacent to the much smaller fluorine atom, presenting a low-energy pathway.

Consequently, the electrophile selectively attacks the C4 position, yielding the target 4-bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride.

Fig 1. Regioselectivity logic driven by steric and electronic directing effects.

Mechanistic Pathway: The Two-Stage Chlorosulfonation

The conversion of the halobenzene to the sulfonyl chloride using chlorosulfonic acid (ClSO₃H) is not a concerted single step. As documented in classical kinetic studies of sulfonation 1, the reaction proceeds via a two-stage mechanism:

Stage 1: Electrophilic Sulfonation

Chlorosulfonic acid acts as both the solvent and the electrophile source. It exists in an equilibrium that generates sulfur trioxide (SO₃) or the protonated species (+SO₃H) as the active electrophile. The arene attacks the electrophile at the sterically favored C4 position to form a resonance-stabilized Wheland intermediate (σ-complex). Subsequent deprotonation restores aromaticity, yielding the intermediate aryl sulfonic acid (Ar-SO₃H). This step is highly exothermic and rapid at low temperatures.

Stage 2: Chlorination (Rate-Limiting Step)

The intermediate sulfonic acid must be converted to the sulfonyl chloride. This requires a reaction with a second equivalent of ClSO₃H 2. Because the chlorination of the sulfonic acid is kinetically slower and reversible, a large excess of ClSO₃H (typically 5–10 equivalents) and elevated temperatures are required to drive the equilibrium forward, producing the final sulfonyl chloride and releasing sulfuric acid (H₂SO₄) as a byproduct.

Fig 2. Two-stage chlorosulfonation mechanism: sulfonation followed by chlorination.

Experimental Protocol: A Self-Validating System

To ensure high yield and minimize the formation of undesired diaryl sulfones or unreacted sulfonic acids, the following protocol integrates strict thermodynamic controls and in-process validation steps 3.

Reagents & Stoichiometry

-

1-Bromo-3-fluoro-2-methylbenzene: 1.0 equivalent (Limiting reagent)

-

Chlorosulfonic Acid (ClSO₃H): 6.0 equivalents (Acts as reagent and solvent)

-

Dichloromethane (DCM) / Ethyl Acetate: For extraction

Step-by-Step Methodology & Causality

-

Electrophile Preparation & Temperature Control: Charge a dry, round-bottom flask with ClSO₃H (6.0 eq) under an inert argon atmosphere. Cool the flask to 0°C using an ice-water bath.

-

Causality: ClSO₃H is highly reactive. Cooling suppresses the initial exothermic spike upon substrate addition, preventing localized overheating which leads to polysulfonation or decomposition.

-

-

Substrate Addition: Add 1-bromo-3-fluoro-2-methylbenzene (1.0 eq) dropwise over 30 minutes with vigorous stirring.

-

Causality: Dropwise addition ensures the arene is always in the presence of a massive excess of ClSO₃H. This kinetic condition heavily favors the formation of the sulfonyl chloride over the undesired diaryl sulfone byproduct.

-

-

Thermal Activation of Chlorination: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60–70°C for 3 hours. Monitor via TLC (quench an aliquot in ice/DCM).

-

Causality: While the initial sulfonation (Stage 1) occurs rapidly at 0°C, the conversion of the sulfonic acid to the sulfonyl chloride (Stage 2) has a higher activation energy and requires thermal driving.

-

-

Cryogenic Quenching: Cool the reaction mixture back to 0°C. Carefully and slowly pour the mixture onto vigorously stirred crushed ice.

-

Causality: Water violently hydrolyzes the unreacted ClSO₃H into H₂SO₄ and HCl. The use of crushed ice absorbs the massive heat of hydration, keeping the bulk temperature near 0°C. If the temperature rises, the newly formed sulfonyl chloride will prematurely hydrolyze back into the water-soluble sulfonic acid, destroying the yield.

-

-

Extraction & Isolation: Extract the aqueous mixture immediately with cold DCM (3x). Wash the combined organic layers with cold water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Causality: Sulfonyl chlorides are prone to hydrolysis in aqueous environments. Rapid extraction into an aprotic organic solvent isolates the product from the acidic aqueous phase, locking in the yield.

-

Fig 3. Experimental workflow highlighting critical temperature control milestones.

Quantitative Data & Characterization

The success of the reaction is highly dependent on the equivalents of chlorosulfonic acid and the temperature of the second stage. Table 1 summarizes the optimization landscape, while Table 2 outlines the physical properties of the target compound 4.

Table 1: Reaction Optimization Matrix

| ClSO₃H Equivalents | Heating Temp (°C) | Time (h) | Major Impurity Profile | Isolated Yield (%) |

| 2.0 eq | 25°C | 12 | High Aryl Sulfonic Acid | 15% |

| 4.0 eq | 50°C | 4 | Moderate Aryl Sulfonic Acid | 62% |

| 6.0 eq | 65°C | 3 | Trace Diaryl Sulfone | 88% |

| 10.0 eq | 90°C | 2 | Polysulfonation / Degradation | 45% |

Table 2: Physicochemical Properties of Target

| Property | Value / Description |

| Chemical Name | 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride |

| CAS Number | 1699542-31-8 |

| Molecular Formula | C₇H₅BrClFO₂S |

| Molecular Weight | 287.53 g/mol |

| SMILES String | O=S(C1=CC=C(Br)C(C)=C1F)(Cl)=O |

| Storage Conditions | Inert atmosphere (Ar/N₂), 2-8°C, moisture-sensitive |

References

-

Suter, C. M. "Mechanisms of Sulfonation Reactions." Scribd. Available at:[Link]

-

Cremlyn, R. J. "Chlorosulfonic Acid - A Versatile Reagent." GlobalSpec. Available at:[Link]

-

"An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." PubMed Central (PMC). Available at:[Link]

Sources

Chemoselective Suzuki-Miyaura Cross-Coupling Strategies for 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl Chloride

Executive Summary

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride is a highly versatile, bifunctional building block frequently utilized in drug discovery and agrochemical development. It features two distinct electrophilic sites: an aryl bromide at the C4 position and a sulfonyl chloride at the C1 position.

For drug development professionals, the primary challenge lies in chemoselectivity . Standard Suzuki-Miyaura cross-coupling conditions will not selectively react with the aryl bromide due to the hyper-reactivity of the sulfonyl chloride moiety. This Application Note outlines the mechanistic causality behind this reactivity conflict and provides field-proven, self-validating protocols to selectively functionalize either the C1 or C4 position.

Mechanistic Causality & Chemoselectivity Principles

A critical mechanistic trap when utilizing this substrate is the assumption that the aryl bromide will preferentially undergo oxidative addition by the Palladium(0) catalyst. In reality, the established reactivity order for palladium-catalyzed cross-couplings is ArI > ArSO₂Cl > ArBr > ArCl [1].

Because the sulfonyl chloride (-SO₂Cl) is more reactive toward Pd-insertion than the bromide (-Br), exposing the intact molecule to standard Suzuki-Miyaura conditions results in preferential reaction at the C1 position[2]. Furthermore, the fate of the C1-coupling depends entirely on the thermal conditions:

-

High-Temperature (110 °C): Drives a desulfitative cross-coupling, extruding SO₂ gas to form a biaryl compound[3].

-

Low-Temperature (0–25 °C): Preserves the sulfur dioxide core, yielding a diaryl sulfone[3].

The Strategic Solution for C4-Arylation: To successfully execute a Suzuki coupling at the C4-bromide, the C1-sulfonyl chloride must be electronically deactivated. Converting the sulfonyl chloride to a stable sulfonamide eliminates its electrophilicity, preventing premature Pd-insertion and allowing the catalyst to selectively target the C4-bromide. Additionally, because the C4-bromide is sterically hindered by the adjacent C3-methyl group, a catalyst with a large bite angle (e.g., Pd(dppf)Cl₂) is required to accelerate the reductive elimination step.

Divergent Reaction Pathways

The following diagram illustrates the three distinct chemoselective pathways available for this bifunctional substrate.

Divergent Pd-catalyzed chemoselective pathways for the bifunctional aryl sulfonyl chloride.

Experimental Protocols

Protocol A: Two-Step C4-Arylation (Industry Standard)

This protocol is designed to selectively couple an aryl boronic acid at the C4-bromide by first masking the hyper-reactive C1-sulfonyl chloride.

Step 1: Synthesis of the Sulfonamide Intermediate

-

Reagents: 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride (1.0 eq), Primary/Secondary Amine (e.g., tert-butylamine, 1.2 eq), DIPEA (2.0 eq), Anhydrous DCM (0.2 M).

-

Procedure:

-

Dissolve the sulfonyl chloride in anhydrous DCM under N₂. Handle with appropriate PPE as sulfonyl chlorides are moisture-sensitive and corrosive[4].

-

Cool the reaction mixture to 0 °C using an ice bath to control the exothermic nature of the nucleophilic attack.

-

Add DIPEA, followed by the dropwise addition of the amine.

-

Remove the ice bath and stir at room temperature for 2 hours.

-

-

Self-Validation (IPC): Quench a 10 µL aliquot in 1 mL of methanol. Analyze via LC-MS. The reaction is complete when the mass corresponding to the methyl sulfonate ester (formed from unreacted starting material reacting with MeOH) is entirely replaced by the target sulfonamide mass.

-

Workup: Wash with 1N HCl, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Suzuki-Miyaura Cross-Coupling at C4

-

Reagents: 4-Bromo-2-fluoro-3-methylbenzenesulfonamide (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), K₂CO₃ (2.5 eq), 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

-

Procedure:

-

Charge a reaction vial with the sulfonamide, arylboronic acid, and K₂CO₃.

-

Add the Dioxane/H₂O solvent mixture. Sparge the mixture with N₂ gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

-

Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Seal the vial and heat to 90 °C for 12 hours.

-

-

Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc). The product spot will typically exhibit distinct UV fluorescence compared to the starting material due to the extended conjugation of the newly formed biaryl system.

-

Workup: Cool to room temperature, filter through a short pad of Celite to remove Pd black, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Direct C1-Sulfonylation (Synthesis of Diaryl Sulfones)

This protocol exploits the higher reactivity of the sulfonyl chloride to synthesize diaryl sulfones while leaving the C4-bromide intact for late-stage functionalization.

-

Reagents: 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride (1.0 eq), Arylboronic acid (1.2 eq), PdCl₂ (0.05 eq), K₂CO₃ (2.0 eq), Acetone/H₂O (3:1 v/v, 0.2 M).

-

Procedure:

-

Dissolve the reagents in the Acetone/H₂O mixture.

-

Stir strictly at room temperature (20–25 °C) for 4–6 hours. Causality Note: Exceeding 25 °C risks initiating SO₂ extrusion, which will contaminate the product with the desulfitative biaryl byproduct.

-

-

Self-Validation (IPC): LC-MS analysis will show the product mass as [M+H]⁺ = SM + Boronic Acid - HCl. If a mass corresponding to[M - SO₂ + H]⁺ is observed, the reaction temperature is too high.

Quantitative Data & Condition Matrix

The following table summarizes the quantitative parameters and expected outcomes for the divergent chemoselective pathways.

| Reaction Pathway | Target Position | Catalyst / Base | Solvent System | Temp. | Typical Yield | Chemoselectivity Rationale |

| A: Desulfitative Suzuki | C1 (-SO₂Cl) | Pd(PPh₃)₄ (8 mol%)K₂CO₃ (2.5 eq) | Dioxane | 110 °C | 55–70% | High thermal energy drives SO₂ extrusion immediately following Pd-insertion[3]. |

| B: Diaryl Sulfone Synthesis | C1 (-SO₂Cl) | PdCl₂ (5 mol%)K₂CO₃ (2.0 eq) | Acetone / H₂O (3:1) | 25 °C | 75–85% | Ambient temperature preserves the SO₂ core post-insertion, preventing desulfitation[3]. |

| C: Standard Suzuki (C4) | C4 (-Br) | Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5 eq) | Dioxane / H₂O (4:1) | 90 °C | 80–95% | Prior sulfonamide formation masks C1; Pd(dppf)Cl₂ bite angle overcomes C4 steric hindrance. |

References

-

Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids Organic Letters (Dubbaka, S. R., & Vogel, P.) URL:[Link]

-

Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides Organic Letters (Bandgar, B. P., et al.) URL:[Link]

Sources

Application Note: Precision Synthesis of Sulfonamides via 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl Chloride

Executive Summary & Substrate Profiling

The synthesis of sulfonamides via the reaction of sulfonyl chlorides with primary amines is a cornerstone transformation in medicinal chemistry and drug development[1]. This application note details the optimized protocol for reacting primary amines with 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride .

This specific sulfonyl chloride presents a unique reactivity profile. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), rendering the sulfonyl sulfur highly electrophilic and exceptionally susceptible to nucleophilic attack. However, this heightened electrophilicity also makes the reagent highly prone to competitive hydrolysis if trace moisture is present[2]. Furthermore, the adjacent methyl group (at C3) introduces mild steric hindrance, which must be accounted for when reacting with bulky primary amines.

Mechanistic Causality & Reaction Logic

The core of classical sulfonamide synthesis is the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride[1]. The reaction proceeds via a tetrahedral intermediate, followed by the collapse of the intermediate and the expulsion of a chloride leaving group.

A critical component of this reaction is the inclusion of a non-nucleophilic base (such as pyridine, triethylamine, or powdered potassium hydroxide)[2],[3]. The base serves two causal functions:

-

Acid Scavenging: It neutralizes the hydrochloric acid (HCl) generated during the reaction. Without the base, the unreacted primary amine would be protonated to form an unreactive ammonium salt, halting the reaction at 50% conversion.

-

Catalytic Activation: When pyridine is used, it can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the transfer of the sulfonyl group to the primary amine.

Caption: Mechanistic pathway of sulfonamide formation highlighting the role of the base.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification of sulfonamides.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of the reaction at each critical juncture. The standard scale is 1.0 mmol of the primary amine.

Reagents Required:

-

Primary Amine (1.0 mmol, 1.0 equiv.)

-

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride (1.1 mmol, 1.1 equiv.)

-

Anhydrous Pyridine or Triethylamine (2.5 mmol, 2.5 equiv.)

-

Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add the primary amine (1.0 mmol) and anhydrous DCM (5 mL). Add the base (2.5 mmol) and stir.

-

Validation Check: The solution must be completely clear. Any cloudiness indicates moisture or pre-existing amine salts.

-

-

Cooling & Addition: Cool the reaction flask to 0 °C using an ice-water bath. In a separate dry vial, dissolve 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride (1.1 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes[2].

-

Validation Check: Monitor the internal temperature; it should not exceed 5 °C during addition to prevent runaway bis-sulfonylation[4].

-

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 24 hours depending on the steric bulk of the amine[5].

-

Validation Check: Perform Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) solvent system. The reaction is complete when the primary amine spot (visualized via Ninhydrin or UV) is entirely consumed, and a new, less polar spot (the sulfonamide) appears.

-

-

Quenching & Workup: Once complete, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride ( NH4Cl ). Transfer to a separatory funnel and extract with DCM (2 x 15 mL). Wash the combined organic layers sequentially with 1M HCl (15 mL), saturated aqueous NaHCO3 (15 mL), and brine (15 mL)[2].

-

Validation Check: Test the pH of the aqueous layer after the 1M HCl wash. It must be < 3 to ensure all excess pyridine and unreacted amine have been successfully partitioned into the aqueous phase as water-soluble salts.

-

-

Drying & Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography or recrystallization[5].

-

Validation Check: Confirm product identity and purity via LC-MS (looking for the expected[M+H]+ or [M-H]- mass) and 1H NMR (confirming the presence of the aromatic protons from the sulfonyl chloride and the disappearance of one N-H proton).

-

Quantitative Reaction Profiles

The efficiency of this protocol varies predictably based on the electronic and steric nature of the primary amine. The table below summarizes expected outcomes when reacting various amine classes with 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride.

| Amine Class | Example Substrate | Recommended Base | Eq. of Base | Reaction Time | Expected Yield | Major Competing Pathway |

| Unhindered Aliphatic | Benzylamine | Triethylamine | 2.0 | 2 - 4 h | 85 - 95% | Bis-sulfonylation |

| Sterically Hindered | tert-Butylamine | DIPEA | 2.5 | 12 - 16 h | 70 - 80% | Hydrolysis of Sulfonyl Chloride |

| Electron-Rich Aromatic | p-Anisidine | Pyridine | 1.5 | 4 - 6 h | 80 - 90% | Bis-sulfonylation |

| Electron-Deficient Aromatic | p-Nitroaniline | Pyridine | 3.0 | 24 h | 50 - 65% | Unreacted Starting Material |

Troubleshooting & Optimization

-

Issue: High levels of Sulfonic Acid Byproduct (Hydrolysis)

-

Cause: The highly activated nature of the ortho-fluorinated sulfonyl chloride makes it extremely sensitive to trace water[2].

-

Solution: Rigorously dry all glassware and use freshly distilled or molecular sieve-dried solvents. Ensure the argon blanket is maintained throughout the addition step.

-

-

Issue: Formation of Bis-sulfonamide

-

Cause: Primary amines have two reactive N-H bonds. Excess sulfonyl chloride or elevated temperatures during addition can lead to di-sulfonylation[2],[4].

-

Solution: Strictly control the addition rate at 0 °C. If bis-sulfonylation is unavoidable, the mono-sulfonamide can often be recovered by subjecting the crude mixture to mild base-mediated hydrolysis (e.g., using NaOH in THF/Water), which selectively cleaves one of the sulfonyl groups[4].

-

References

- Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides Source: BenchChem URL

- Technical Support Center: Sulfonamide Synthesis with Primary Amines Source: BenchChem URL

- Source: PubMed Central (PMC)

- Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity Source: MDPI URL

- Source: Academia.

Sources

Application Notes and Protocols for 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Drug Discovery

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that serves as a strategic building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive sulfonyl chloride group, a synthetically versatile bromine atom, a metabolism-modulating fluorine atom, and a space-occupying methyl group, offers a rich platform for the design and synthesis of novel therapeutic agents. The sulfonyl chloride moiety is a cornerstone for the construction of sulfonamides, a privileged pharmacophore found in a wide array of approved drugs, including antibacterial agents, diuretics, and kinase inhibitors.[1][2][3]

The strategic placement of the substituents on the benzene ring provides medicinal chemists with multiple vectors for structural modification to optimize potency, selectivity, and pharmacokinetic properties. The fluorine atom, in particular, is a valuable addition in modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[4][5] The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

This document provides a comprehensive guide to the applications of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride in medicinal chemistry, including detailed protocols for the synthesis of key derivatives and an exploration of its potential in the development of targeted therapies.

Core Applications in Medicinal Chemistry

The primary application of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride lies in its ability to readily react with nucleophiles, most notably primary and secondary amines, to form substituted sulfonamides.[6] This reaction provides a straightforward entry into vast chemical libraries for screening against various biological targets.

Synthesis of Substituted Benzenesulfonamides: A Gateway to Bioactive Molecules

Benzenesulfonamides are a critical class of compounds in drug discovery, known to exhibit a broad spectrum of pharmacological activities.[3] The sulfonamide functional group can act as a hydrogen bond donor and acceptor, and its geometry allows it to mimic other functional groups, such as carboxylic acids, enabling it to interact with the active sites of enzymes and receptors.

The general workflow for the synthesis of substituted benzenesulfonamides from 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride is depicted below:

Caption: General workflow for benzenesulfonamide synthesis.

Leveraging the Substituent Pattern for SAR Studies

The unique substitution on the aromatic ring of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride allows for a systematic exploration of structure-activity relationships:

-

The Sulfonamide Moiety: The core of biological activity, its interaction with the target protein can be fine-tuned by the nature of the amine component.

-

The Bromine Atom: A key site for diversification. Palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a wide range of aryl, heteroaryl, alkynyl, and amino groups.[4] This allows for the exploration of additional binding pockets and the modulation of physicochemical properties.

-

The Fluorine Atom: Positioned ortho to the sulfonyl chloride, the fluorine atom can influence the conformation of the sulfonamide group through intramolecular interactions. Its high electronegativity can also modulate the acidity of the sulfonamide N-H, potentially impacting binding affinity. Furthermore, the C-F bond is highly stable, often blocking metabolic pathways and increasing the in vivo half-life of a drug candidate.[1][4]

-

The Methyl Group: Provides steric bulk and lipophilicity, which can influence selectivity and membrane permeability. Its position can also direct the orientation of the molecule within a binding site.

The interplay of these substituents can be visualized as follows:

Caption: Key structural features for SAR exploration.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-4-bromo-2-fluoro-3-methylbenzenesulfonamides

This protocol describes a general and reliable method for the synthesis of a diverse library of sulfonamides from 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride.

Materials:

-

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride (1.0 eq)

-

Appropriate primary or secondary amine (1.1 eq)

-

Anhydrous pyridine or triethylamine (1.5 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

To this solution, add anhydrous pyridine (1.5 eq) and stir for 5 minutes at room temperature.

-

In a separate flask, dissolve 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-4-bromo-2-fluoro-3-methylbenzenesulfonamide.

Data Presentation:

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-phenyl-4-bromo-2-fluoro-3-methylbenzenesulfonamide | 85-95 |

| 2 | Benzylamine | N-benzyl-4-bromo-2-fluoro-3-methylbenzenesulfonamide | 80-90 |

| 3 | Morpholine | 4-(4-bromo-2-fluoro-3-methylphenylsulfonyl)morpholine | 90-98 |

Note: Yields are typical and may vary depending on the specific amine used.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling of a Synthesized Benzenesulfonamide

This protocol outlines a method for further diversification of the synthesized sulfonamides at the bromine position.

Materials:

-

N-Substituted-4-bromo-2-fluoro-3-methylbenzenesulfonamide (1.0 eq)

-

Arylboronic acid or ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

-

To a Schlenk flask, add the N-substituted-4-bromo-2-fluoro-3-methylbenzenesulfonamide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired coupled product.

Conclusion and Future Perspectives

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride is a valuable and versatile building block for medicinal chemistry. Its pre-installed handles for diversification and modulation of physicochemical properties make it an ideal starting point for the synthesis of compound libraries for high-throughput screening. The protocols provided herein offer a robust foundation for the synthesis of novel sulfonamide derivatives. The strategic application of this reagent in drug discovery programs, particularly in the areas of kinase inhibition and antibacterial research, holds significant promise for the development of new and effective therapeutic agents.

References

- Vertex AI Search. (2026, January 26).

- Vertex AI Search. (2026, January 26). Applications of Benzenesulfonyl Chloride in Pharmaceuticals and Agrochemicals.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.

- Vertex AI Search. (2024, October 8).

- ChemicalBook. (n.d.). 4'-BROMO-2'-FLUOROBIPHENYL-4-SULFONYL CHLORIDE synthesis.

- CymitQuimica. (n.d.). CAS 701-27-9: 3-Fluorobenzenesulfonyl chloride.

- PMC - NIH. (n.d.).

- PMC - NIH. (2022, February 9). Modified and Scalable Synthesis of N‑Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor)

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

- Wiley Online Library. (n.d.).

- Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.

- Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides.

- BLDpharm. (n.d.). 1699542-31-8|4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride.

- PubMed. (n.d.). The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzenesulfonyl chloride 97 216159-03-4.

- Molecular Systems Design & Engineering (RSC Publishing). (n.d.). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics.

- Rsc.org. (n.d.).

- PMC - NIH. (n.d.). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.

- Chemical Substance Information. (n.d.). 4-bromo-3-chloro-2-methylbenzene-1-sulfonyl chloride.

- PubChemLite. (n.d.). 4-bromo-3-methylbenzene-1-sulfonyl chloride (C7H6BrClO2S).

- ChemScene. (n.d.). 139937-37-4 | 4-Bromo-2-methylbenzene-1-sulfonyl chloride.

- MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

- MDPI. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

- ResearchGate. (2009, September 30). Significance of Fluorine in Medicinal Chemistry: A Review.

Sources

The Synthetic Versatility of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl Chloride: A Guide for Advanced Organic Synthesis

Introduction: A Multifunctional Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine and sulfonyl-containing moieties is a cornerstone of modern molecular design. The building block, 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride, presents itself as a highly versatile reagent, offering chemists multiple reaction pathways to construct complex molecular architectures. Its unique substitution pattern—a confluence of steric and electronic features—provides a powerful tool for late-stage functionalization and the synthesis of novel compounds.

This technical guide provides an in-depth exploration of the applications of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride. We will delve into its core reactivity, offering detailed protocols for its use in the synthesis of sulfonamides and in palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, from reagent selection to reaction conditions, will be explained to provide researchers with a robust framework for their synthetic endeavors.

The structure of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride is characterized by three key functional handles:

-

The Sulfonyl Chloride (-SO₂Cl): A powerful electrophilic group, this is the primary site for nucleophilic attack by amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonate esters, respectively. The sulfonamide linkage is a privileged motif in a vast array of therapeutic agents.[1]

-

The Aryl Bromide (-Br): Positioned para to the sulfonyl group, the bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the formation of C-C bonds.[2]

-

The Ortho-Fluoro and -Methyl Groups (-F, -CH₃): These substituents exert significant electronic and steric influence. The electronegative fluorine atom enhances the electrophilicity of the sulfonyl center.[3] Both the fluoro and methyl groups ortho to the sulfonyl chloride create a sterically hindered environment, which can influence reaction rates and selectivity.[4][5] This "ortho effect" is a critical consideration in planning synthetic strategies.[5]

Application I: Synthesis of Substituted Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines is the most common method for the synthesis of sulfonamides.[6] This transformation is fundamental in drug discovery, as the sulfonamide group is a key pharmacophore in antibiotics, diuretics, and anticancer agents. The inherent stability and hydrogen bonding capabilities of the sulfonamide linkage contribute to its prevalence in bioactive molecules.[1]

Scientific Rationale and Mechanistic Considerations

The reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride. The amine acts as the nucleophile, and a base is typically required to quench the HCl byproduct generated during the reaction.[7]

The substituents on the 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride ring play a crucial role:

-

Electronic Effects: The electron-withdrawing nature of the bromo, fluoro, and sulfonyl chloride groups increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[5]

-

Steric Effects: The 2-fluoro and 3-methyl groups create significant steric hindrance around the sulfonyl chloride moiety.[4] This can slow the rate of reaction, particularly with bulky or less nucleophilic amines.[5] Consequently, more forcing conditions, such as elevated temperatures or the use of a less hindered base, may be necessary to achieve good yields.[5]

Caption: Workflow for sulfonamide synthesis.

Protocol: General Procedure for Sulfonamide Synthesis

This protocol is adapted from established methods for the synthesis of sulfonamides from sterically hindered sulfonyl chlorides.[5][7]

Materials:

-

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M HCl (aqueous)

-

Saturated NaHCO₃ (aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred amine solution.

-

Addition of Sulfonyl Chloride: Dissolve 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine/base mixture over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to steric hindrance, gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.[5]

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Trustworthiness and Self-Validation:

-

Monitoring: The reaction must be monitored to completion to avoid incomplete conversion.

-

Aqueous Work-up: The acid and base washes are critical for removing unreacted starting materials and the base hydrochloride salt, simplifying purification.

-

Characterization: The final product's identity and purity should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Application II: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl structures.[8] The presence of the bromine atom on our building block makes it an excellent substrate for this transformation. A key advantage is the typically high chemoselectivity, where the C-Br bond reacts preferentially over the C-Cl or C-F bonds, and the sulfonyl chloride group remains intact under many standard Suzuki conditions.[9]

Scientific Rationale and Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[8]

-

Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of the aryl bromide. The reactivity order for aryl halides is generally I > Br > OTf >> Cl.[8] This high reactivity of the C-Br bond ensures selective activation.

-

Transmetalation: The organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center. This step requires a base to activate the boronic acid.[8]

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The electronic nature of the aryl bromide can influence the rate of oxidative addition. Electron-deficient aryl halides, such as our building block, are often more reactive in this step.[9]

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is based on standard Suzuki-Miyaura conditions, optimized for aryl bromides.[10]

Materials:

-

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a Schlenk flask, add 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio).

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

-

Extraction and Washing: Extract the aqueous layer with the organic solvent (2x). Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl sulfonyl chloride.

Trustworthiness and Self-Validation:

-

Inert Atmosphere: The use of an inert atmosphere and degassed solvents is crucial to prevent the degradation of the Pd(0) catalyst.

-

Base and Solvent Choice: The choice of base and solvent can significantly impact the reaction outcome and should be optimized for specific substrates. For challenging couplings, more specialized ligands and conditions may be required.[10]

-

Product Stability: The sulfonyl chloride moiety is generally stable to these conditions but can be sensitive to prolonged heating or strongly nucleophilic conditions. The purified product should be stored under anhydrous conditions.[11]

Summary Data Table

| Application | Key Transformation | Reagents | Typical Conditions | Key Considerations |

| Sulfonamide Synthesis | R-SO₂Cl + R'₂NH → R-SO₂NR'₂ | Amine, Base (Pyridine/TEA), Anhydrous Solvent (DCM) | 0 °C to RT/40 °C, 4-24 h | Steric hindrance may slow reaction; monitor to completion. |